3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
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Overview
Description
3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolo[2,3-b]quinoxaline core, which is a fused heterocyclic system, and is substituted with a 3-chlorophenylsulfonyl group and a 4-fluorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, which have diverse biological activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core, known for their antimicrobial and anticancer properties.
Uniqueness
3-[(3-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H16ClFN4O2S |
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Molecular Weight |
466.9 g/mol |
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C23H16ClFN4O2S/c24-15-4-3-5-17(12-15)32(30,31)21-20-23(28-19-7-2-1-6-18(19)27-20)29(22(21)26)13-14-8-10-16(25)11-9-14/h1-12H,13,26H2 |
InChI Key |
SROWUJXPPXZBQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)F)N)S(=O)(=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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